molecular formula C7H9N3O B027526 2-(Pyridin-3-yl)acetohydrazide CAS No. 19730-99-5

2-(Pyridin-3-yl)acetohydrazide

Cat. No.: B027526
CAS No.: 19730-99-5
M. Wt: 151.17 g/mol
InChI Key: HTOCJFXVAGVZIY-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5) is a high-value heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. This molecule integrates a pyridine ring, which contributes to hydrogen bonding and π-π stacking interactions, with a reactive hydrazide group, making it a privileged scaffold for constructing diverse chemical libraries. Key Research Applications & Value: Medicinal Chemistry & Inhibitor Development: This compound is a pivotal precursor in the search for novel inhibitors of nucleotide pyrophosphatases (NPPs), specifically NPP1 and NPP3. The inhibition of these enzymes, which are overexpressed in conditions like cancer, osteoarthritis, and type 2 diabetes, is a promising therapeutic strategy. Derivatives of this compound have shown significant potential in this field . Antitumor & Antimicrobial Agents: It is widely used to synthesize hydrazone and other derivatives that exhibit a broad spectrum of biological activities. For instance, one derivative, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, has demonstrated high inhibitory effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Its derivatives are also explored for antimycobacterial activity. Versatile Synthetic Intermediate: The reactive hydrazide moiety allows for facile condensation with aldehydes and ketones to form hydrazones, and it is a key starting material for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and tetrazoles . Multidisciplinary Applications: Beyond pharmaceuticals, this scaffold is investigated in materials science for developing antimicrobial fabrics and in coordination chemistry for creating metal complexes with catalytic and other functional properties . With a molecular formula of C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol, this compound is characterized by high purity to ensure consistent and reliable research outcomes. Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOCJFXVAGVZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Pyridin 3 Yl Acetohydrazide

Direct Synthesis Routes for 2-(Pyridin-3-yl)acetohydrazide

One common and straightforward laboratory procedure involves the hydrazinolysis of an ester, such as ethyl 2-(pyridin-3-yl)acetate. In a typical setup, the ester is dissolved in anhydrous ethanol (B145695) and reacted with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction proceeds as the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the final hydrazide product.

Alternatively, direct condensation of pyridine-3-acetic acid with hydrazine hydrate provides another route. This method avoids the need for an ester precursor but often requires more stringent conditions to prevent side reactions. The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux. Overheating can lead to undesirable decarboxylation, which reduces the final yield.

More recent advancements have introduced catalytic methods to improve efficiency and yield. The use of amorphous titanium dioxide (TiO₂) as a catalyst has been shown to accelerate the formation of the hydrazide from pyridine-3-acetic acid and hydrazine hydrate. This catalyzed reaction, conducted in a higher-boiling solvent like 2-methyl-1-butanol, can significantly reduce reaction times and increase product purity, with reported yields as high as 92%.

Table 1: Comparison of Direct Synthesis Routes for this compound

Starting Material Reagents & Solvent Conditions Time Yield (%) Reference
Ethyl 2-(pyridin-3-yl)acetate Hydrazine hydrate, Ethanol Reflux (~80°C) 4–6 h 75–85
Pyridine-3-acetic acid Hydrazine hydrate, K₂CO₃, 1,4-Dioxane Reflux (90°C) 8–12 h 65–72
Pyridine-3-acetic acid Hydrazine hydrate, Titanium tetra-isopropoxide (catalyst), 2-Methyl-1-butanol Reflux (110°C) 3 h 88–92

Synthesis of N'-Substituted Hydrazide Derivatives of this compound

The reactive hydrazide moiety of this compound serves as a key functional group for further derivatization, most notably through reactions with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The condensation of this compound with a wide array of aldehydes and ketones is a fundamental strategy for creating N'-substituted derivatives. naturalspublishing.comscholarsresearchlibrary.com This reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). scholarsresearchlibrary.com These reactions are typically conducted in a suitable solvent, such as ethanol, and are often catalyzed by a few drops of acid (e.g., glacial acetic acid) or a base (e.g., KOH) to facilitate the dehydration step. naturalspublishing.comscholarsresearchlibrary.comchemmethod.com

Formation of Hydrazone Derivatives from this compound

The products of the condensation reactions described above are known as hydrazones. The formation of these N'-alkylidene or N'-arylidene hydrazones transforms the parent hydrazide into a larger, more complex scaffold, which is a common strategy in the development of new chemical entities. nih.gov The structural diversity of available aldehydes and ketones allows for the generation of a vast library of hydrazone derivatives. For instance, reactions with aromatic aldehydes like benzaldehyde (B42025) or substituted benzaldehydes introduce new aryl groups, while reactions with ketones like acetophenone (B1666503) or cyclohexanone (B45756) result in different substitution patterns at the newly formed imine carbon. naturalspublishing.comnih.gov This versatility makes this compound a valuable starting material for combinatorial chemistry.

Table 2: Examples of Carbonyl Compounds for Hydrazone Synthesis

Carbonyl Type Example Compound General Conditions Reference
Aromatic Aldehyde Benzaldehyde Ethanol, Acetic Acid (catalyst), Reflux naturalspublishing.com
Aromatic Ketone Acetophenone Ethanol, Acetic Acid (catalyst), Reflux naturalspublishing.com
Aliphatic Ketone Acetyl Acetone Ethanol, Acetic Acid (catalyst), Reflux naturalspublishing.com
Heterocyclic Aldehyde Pyridine-3-carbaldehyde Ethanol or Methanol, Reflux
Heterocyclic Ketone 3-Acetylpyridine (B27631) 1,4-Dioxane, Reflux nih.gov

Cyclization Reactions and Heterocyclic Scaffolds derived from this compound

Beyond simple condensation, this compound is a precursor for synthesizing important five-membered heterocyclic rings, such as thiadiazoles and triazoles. These reactions typically proceed via a common intermediate derived from the hydrazide.

The general pathway involves the initial reaction of this compound with various isothiocyanates (R-N=C=S) in a solvent like boiling acetonitrile. nih.gov This addition reaction forms N-substituted-2-(pyridin-3-yl-acetyl)hydrazinecarbothioamide derivatives (also known as thiosemicarbazides). nih.gov This thiosemicarbazide (B42300) intermediate is the crucial precursor that can be cyclized under different conditions to yield either a thiadiazole or a triazole ring. nih.gov

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazole derivatives from the thiosemicarbazide intermediate is achieved through acid-catalyzed intramolecular cyclization and dehydration. nih.govjst.go.jp When the N-substituted-2-(pyridin-3-yl-acetyl)hydrazinecarbothioamide is treated with a strong dehydrating acid, such as cold concentrated sulfuric acid (H₂SO₄), it cyclizes to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.govjst.go.jp In this reaction, the sulfur atom acts as a nucleophile, attacking the carbonyl carbon of the acetyl group, leading to ring closure and the elimination of a water molecule to yield the stable aromatic 1,3,4-thiadiazole ring. sbq.org.br

Formation of 1,2,4-Triazole (B32235) Derivatives

Conversely, the same thiosemicarbazide intermediate can be directed to form a 1,2,4-triazole ring under basic conditions. nih.gov Refluxing the N-substituted-2-(pyridin-3-yl-acetyl)hydrazinecarbothioamide with an aqueous base, such as sodium hydroxide (B78521) (NaOH) solution, induces a different cyclization pathway. nih.gov In this case, one of the nitrogen atoms of the hydrazine moiety acts as the nucleophile, attacking the thione carbon (C=S). nih.gov The subsequent intramolecular rearrangement and elimination of a water molecule result in the formation of a 4-substituted-5-(pyridin-3-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govjst.go.jp The ability to selectively synthesize either a thiadiazole or a triazole from a common precursor by simply changing the pH of the reaction medium highlights the synthetic utility of this compound. nih.gov

Table 3: Selective Synthesis of Heterocycles from a Common Intermediate

Target Heterocycle Intermediate Reagents/Conditions Resulting Scaffold Reference
1,3,4-Thiadiazole Thiosemicarbazide Concentrated H₂SO₄ (acid-catalyzed) 5-(pyridin-3-ylmethyl)-N-substituted-1,3,4-thiadiazol-2-amine nih.govjst.go.jp
1,2,4-Triazole Thiosemicarbazide 2% NaOH, Reflux (base-catalyzed) 4-substituted-5-(pyridin-3-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione nih.govjst.go.jp

Preparation of Oxadiazole Moieties

This compound is a key precursor for the synthesis of 1,3,4-oxadiazole (B1194373) rings, which are significant scaffolds in medicinal chemistry. The general strategy involves the cyclization of the hydrazide moiety.

One common method involves reacting the parent hydrazide or its derivatives with carbon disulfide in a basic medium, such as potassium hydroxide, followed by heating. This reaction proceeds through a dithiocarbazate intermediate, which then cyclizes to form a 5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole-2-thiol. mdpi.comjst.go.jpbohrium.com The thiol group can be further modified. For instance, reaction with hydrazine hydrate can convert the oxadiazole-thione into a 4-amino-1,2,4-triazole-3-thione derivative. mdpi.com

Another prominent method is the dehydrative cyclization of N,N'-diacylhydrazine intermediates. nih.govmdpi.comnih.gov In this approach, the starting acetohydrazide is first acylated with a suitable carboxylic acid or acyl chloride. The resulting diacylhydrazine is then treated with a dehydrating agent like phosphoryl chloride (POCl₃), thionyl chloride, or trifluoromethanesulfonic anhydride (B1165640) to induce ring closure and form the 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.govijper.org For example, a series of 1,3,4-oxadiazole derivatives bearing a pyridine (B92270) moiety were synthesized by reacting the corresponding hydrazide with various aroyl chlorides to get the diacylhydrazine, which was then cyclized using POCl₃. nih.gov

Arylidine-hydrazide derivatives, formed by condensing the acetohydrazide with an aromatic aldehyde, can also be cyclized. Oxidative cyclization using reagents like mercury oxide and iodine or cyclization with acetic anhydride are effective methods for converting these intermediates into oxadiazole structures. nih.govmdpi.com

Table 1: Selected Methods for Oxadiazole Synthesis

Starting MaterialReagentsProduct TypeReference(s)
2-(Pyridin-2-yl)acetohydrazide1. KOH, CS₂ 2. Reflux5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione mdpi.com
AcylhydrazideAroyl Chloride, then POCl₃2,5-Disubstituted 1,3,4-oxadiazole nih.gov
N,N'-DiacylhydrazineTrifluoromethanesulfonic anhydride, Pyridine2,5-Disubstituted 1,3,4-oxadiazole mdpi.com
N'-Arylidine-acetohydrazideAcetic Anhydride2,5-Disubstituted 1,3,4-oxadiazole nih.gov

Utilization in the Synthesis of Fused Pyridine and Thiazole (B1198619) Systems

The reactivity of this compound derivatives allows for their use in constructing more complex fused heterocyclic systems. A key intermediate, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, is formed by condensing 3-acetylpyridine with 2-cyanoacetohydrazide (B512044). nih.gov This intermediate serves as a versatile precursor.

For instance, the reaction of this cyanoacetohydrazide derivative with elemental sulfur and cyclohexanone in ethanol with a triethylamine (B128534) catalyst leads to the formation of a fused benzo[b]thiophene system, specifically 2-amino-4,5,6,7-tetrahydro-N'-(1-(pyridin-3-yl)ethylidene)benzo[b]thiophene-3-carbohydrazide. nih.gov The active methylene (B1212753) group in the precursor facilitates reactions with various reagents to build new rings. nih.gov

Furthermore, pyridine-thiazole hydrazides have been synthesized starting from 3-cyanopyridine. nih.govnih.gov The process involves converting the nitrile to a thioamide, which is then reacted with ethyl-2-chloroacetoacetate to build the thiazole ring. Subsequent treatment with hydrazine hydrate yields the 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, a hybrid molecule that can be further derivatized. nih.govacs.org

Derivatization to Coumarin-Containing Compounds

This compound derivatives can be incorporated into coumarin (B35378) scaffolds, which are known for a wide range of biological activities. A straightforward method involves the reaction of a hydrazide-hydrazone derivative with salicylaldehyde. nih.gov

Specifically, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, when reacted with salicylaldehyde, undergoes cyclization to yield 2-oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide. nih.gov This reaction effectively links the pyridine-hydrazide moiety to the coumarin ring system. Other studies have demonstrated similar condensations where various acetohydrazides are reacted with substituted salicylaldehydes to produce coumarin derivatives. ekb.eg

In a related approach, 3-acetylcoumarin (B160212) can be condensed with 2-cyanoacetohydrazide to form an intermediate which is then used to synthesize other heterocyclic systems like thiophenes. jst.go.jp

Table 2: Synthesis of Coumarin Derivatives

Hydrazide DerivativeReagentProductReference(s)
2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazideSalicylaldehyde2-Oxo-N'-(1-(pyridin-3-yl)ethylidene)-2H-chromene-3-carbohydrazide nih.gov
2-Cyanoacetohydrazide5-p-tolyl azo salicylaldehyde2-Cyano-N'-(2-hydroxy-5-(4-methylphenyldiazenyl)benzylidene)acetohydrazide ekb.eg

Synthetic Approaches to Hybrid Molecules Incorporating this compound Moieties

The synthesis of hybrid molecules combines the structural features of this compound with other pharmacologically relevant heterocycles. These strategies aim to create novel chemical entities with potentially enhanced or synergistic activities.

Pyridine-Thiazole Hybrid Scaffolds

The creation of pyridine-thiazole hybrids is a well-explored area. A common synthetic route starts with (pyridin-2-yl)thiourea, which is reacted with 3-chloropentane-2,4-dione (B157559) in glacial acetic acid to produce 1-[4-methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone. mdpi.com This ketone intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with aldehydes, to generate more complex hybrid molecules. mdpi.com

Another effective strategy begins with 3-cyanopyridine. It is first converted to pyridine-3-carbothioamide, which is subsequently refluxed with ethyl-2-chloroacetoacetate to form an ethyl-thiazole-carboxylate derivative. Hydrazinolysis of this ester with hydrazine hydrate yields 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. nih.govacs.org This final hybrid hydrazide is a versatile scaffold that can be readily condensed with various aromatic aldehydes to produce a library of N'-arylmethylidene-carbohydrazides. nih.govacs.org

Table 3: Synthesis of Pyridine-Thiazole Hybrids

Starting Pyridine CompoundKey ReagentsIntermediate/ProductReference(s)
(Pyridin-2-yl)thiourea3-Chloropentane-2,4-dione1-[4-Methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone mdpi.com
3-Cyanopyridine1. P₄S₁₀ 2. Ethyl-2-chloroacetoacetate 3. Hydrazine hydrate5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide nih.govacs.org

Diacylhydrazine Derivatives with Tetrazole Units

The synthesis of diacylhydrazine derivatives from this compound involves the acylation of the terminal nitrogen atom of the hydrazide group. This is typically achieved by reacting the hydrazide with an acyl chloride or a carboxylic acid under appropriate coupling conditions. While the direct synthesis of hybrid molecules containing both a this compound and a tetrazole unit via a diacylhydrazine linker is not extensively detailed in the provided context, the general principles of synthesis can be outlined.

The formation of a diacylhydrazine is the first step. For instance, reacting an acylhydrazide with an aroyl chloride yields the corresponding N,N'-diacylhydrazine. nih.gov To incorporate a tetrazole, one could use a tetrazole-containing acyl chloride in this reaction. Alternatively, tetrazole rings can be synthesized from nitriles using sodium azide (B81097). A plausible, though not explicitly documented, route would involve coupling this compound with a carboxylic acid that also contains a nitrile group. The resulting diacylhydrazine-nitrile hybrid could then be treated with sodium azide to form the desired tetrazole ring.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. In the context of hydrazide synthesis, several green approaches have been reported. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One such approach is the use of organocatalysts like L-proline in aqueous ethanol for the synthesis of hydrazide derivatives. mdpi.com This method has been applied to react 1-(pyridin-3-yl)ethan-1-one with 2-cyano-N'-(2-cyanoacetyl)acetohydrazide. The reaction proceeds efficiently under reflux, and the L-proline catalyst can be recovered and reused, making the process sustainable. mdpi.com Notably, this reaction can also be performed using a grinding method with moist L-proline, which minimizes solvent use and energy consumption. mdpi.com

Microwave-assisted synthesis is another key green chemistry technique that has been successfully employed. ajrconline.org For example, the synthesis of ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate and its subsequent conversion to various N'-arylidene acetohydrazides were carried out under microwave irradiation. This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. ajrconline.org

Exploration of Biological Activities and Pharmacological Potential of 2 Pyridin 3 Yl Acetohydrazide Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 2-(Pyridin-3-yl)acetohydrazide have been synthesized and evaluated for their ability to combat various microbial pathogens, including bacteria, fungi, and mycobacteria. The pyridine (B92270) ring, combined with the reactive hydrazone moiety (–CO–NH–N=C), is a common structural feature in many of these potent antimicrobial agents. cabidigitallibrary.org

Antibacterial Activity Profiling (Gram-positive and Gram-negative Strains)

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.

In one study, a pyridyl-thienyl acetohydrazide derivative was used to modify cotton fabrics, which were then tested for antimicrobial activity using the disk diffusion method. The modified fabrics showed efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov

Another series of derivatives, N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides, were synthesized and assessed for their antimicrobial properties. nih.govacs.org The presence of a hydroxyl group on the aromatic ring or the heterocyclic moiety appeared to enhance activity. nih.gov For instance, a derivative featuring a 4-(dimethylamino)phenyl group showed notable activity against Bacillus subtilis and Klebsiella pneumoniae. Conversely, derivatives with 4-chloro, 3,4-dimethoxyphenyl, and 3-nitrophenyl groups displayed the least activity. nih.gov A thiazole (B1198619) derivative synthesized from pyridine-3-carbothioamide showed weak activity against S. aureus and P. aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives
Derivative ClassBacterial Strain (Gram-positive/negative)Activity/ObservationReference
Pyridyl-thienyl acetohydrazide modified fabricStaphylococcus aureus (Gram-positive)Effective antimicrobial activity observed. nih.gov
Pyridyl-thienyl acetohydrazide modified fabricEscherichia coli (Gram-negative)Effective antimicrobial activity observed. nih.gov
N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazidesBacillus subtilis (Gram-positive)Derivative with 4-(dimethylamino)phenyl group showed good activity. nih.gov
N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazidesKlebsiella pneumoniae (Gram-negative)Derivative with 4-(dimethylamino)phenyl group showed good activity. nih.gov
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazoleStaphylococcus aureus (Gram-positive)Weak activity (MIC = 100 μg/mL). mdpi.com
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazolePseudomonas aeruginosa (Gram-negative)Weak activity (MIC = 100 μg/mL). mdpi.com

Antifungal Activity Assessment

The investigation into the antimicrobial properties of these compounds extends to their effectiveness against fungal pathogens. Some derivatives have exhibited notable antifungal activity. evitachem.comresearchgate.net For example, fabrics treated with a pyridyl-thienyl acetohydrazide derivative were tested against the fungal strains Candida albicans and Aspergillus flavus, demonstrating the broad-spectrum potential of such modifications. nih.gov Although all modified samples showed higher efficiency against bacterial strains than fungal strains. nih.gov

Antimycobacterial and Antitubercular Potency

A significant area of research for this compound derivatives is their potential as antimycobacterial and antitubercular agents. Tuberculosis remains a major global health issue, necessitating the development of new therapeutic agents. derpharmachemica.com

Some derivatives have shown activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. evitachem.comderpharmachemica.com Studies on nicotinyl derivatives, which are related to the pyridine-3-yl structure, have identified compounds with promising antitubercular activity. derpharmachemica.com For instance, a series of benzoic acid hydrazones and their nicotinyl derivatives were tested against a Mycobacterium tuberculosis strain, with nicotinic acid N-(3,5-dinitrobenzoyl)-N'-(4-methoxybenzylidene)-hydrazide being identified as a particularly effective compound. derpharmachemica.com Further research by Mamolo et al. involved synthesizing N1-[1-[3-aryl-1-(pyridin-3-yl)-3-oxo]propyl]-2-pyridinecarboxamidrazone derivatives, some of which demonstrated intriguing activity against M. tuberculosis and M. avium. derpharmachemica.com

Anticancer and Antiproliferative Studies

The pharmacological potential of this compound derivatives extends to oncology, where numerous compounds have been evaluated for their ability to inhibit cancer cell growth. evitachem.com The core structure is seen as a valuable scaffold for designing novel anticancer agents. mdpi.com

Cytotoxicity Evaluation Against Various Human Cancer Cell Lines

Derivatives of this compound have been tested for their cytotoxic effects against a range of human cancer cell lines. evitachem.comnih.gov

A significant study focused on aroylhydrazones derived from nicotinic acid hydrazide (a precursor to the title compound). tandfonline.com These compounds were tested for their antiproliferative activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and a non-tumoral human mammary epithelial cell line (MCF-10A). tandfonline.com The study aimed to evaluate not only the anticancer activity but also the selectivity of these compounds for tumor cells over non-tumor cells. tandfonline.com Several synthesized compounds showed a concentration-dependent cytotoxic effect. nih.gov For instance, some indole (B1671886) acyl hydrazine (B178648) derivatives of 4-pyridone showed IC₅₀ values below 25 μg/mL on the MCF-7 cell line. nih.gov

Another study on carbohydrazide (B1668358) derivatives containing a pyridine ring reported cytotoxic activity against BRCA mutant-carrying HCC1937 and Capan-1 cell lines, as well as MCF7 and HeLa cells. turkjps.org

Table 2: Cytotoxicity of Selected this compound Derivatives Against Human Cancer Cell Lines
Derivative Class/CompoundCancer Cell LineCell TypeActivity/ObservationReference
Aroylhydrazones from nicotinic acid hydrazideMCF-7Breast AdenocarcinomaAntiproliferative activity demonstrated. tandfonline.com
Aroylhydrazones from nicotinic acid hydrazideMDA-MB-231Breast AdenocarcinomaAntiproliferative activity demonstrated. tandfonline.com
Indole acyl hydrazine derivatives of 4-pyridoneMCF-7Breast AdenocarcinomaIC₅₀ values below 25 μg/mL. nih.gov
Indole acyl hydrazine derivatives of 4-pyridoneMDA-MB-231Breast AdenocarcinomaIC₅₀ values between 25 and 50 μg/mL. nih.gov
Carbohydrazide derivativesHCC1937Breast Ductal Carcinoma (BRCA mutant)Cytotoxic activity observed. turkjps.org
Carbohydrazide derivativesCapan-1Pancreatic Adenocarcinoma (BRCA mutant)Cytotoxic activity observed. turkjps.org
Carbohydrazide derivativesHeLaCervical CancerCytotoxic activity observed. turkjps.org

Inhibition of Cancer Cell Growth and Colony Formation

The anticancer effects of these derivatives are often characterized by their ability to inhibit cell proliferation and colony formation. The study on aroylhydrazones derived from nicotinic acid hydrazide specifically selected the most active compounds based on their ability to inhibit the growth of tumor cell lines. tandfonline.com Some novel pyridine derivatives synthesized from (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide were found to have high cytotoxic activity, which implies inhibition of cancer cell growth. researchgate.net

Cell Cycle Modulation and DNA Synthesis Inhibition Mechanisms

Certain derivatives of this compound have been identified as potent modulators of the cell cycle, a fundamental process in cell proliferation. These compounds often exert their anticancer effects by inducing cell cycle arrest at specific phases, thereby preventing the replication of malignant cells.

One study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a core structural motif, revealed that these compounds can induce apoptosis by causing cell cycle arrest in the G1 phase. researchgate.net This is achieved by enhancing the expression of the p21 protein, a well-known cell cycle inhibitor. researchgate.net Another investigation into pyrido[2,3-d] researchgate.nettriazolo[4,3-a]pyrimidine derivatives found that a particularly potent compound, 15f , induced cell cycle arrest and apoptosis in prostate cancer (PC-3) cells through a caspase-3 dependent pathway. researchgate.net

Similarly, a novel pyridine-based compound, 12 , was shown to arrest the cell cycle at the S-phase in MCF-7 breast cancer cells. acs.org This compound significantly increased the cell population in the S-phase to 36.02%, compared to 29.12% in the control group. acs.org The ability of these derivatives to interfere with the cell cycle is often linked to their capacity to inhibit key enzymes involved in cell growth and proliferation, such as cyclin-dependent kinases (CDKs). arabjchem.org CDKs, in conjunction with their cyclin partners, are crucial for the progression of the cell cycle, and their inhibition can halt cell division. rsc.org

The antitumor activity of these compounds is further underscored by their ability to induce apoptosis, or programmed cell death. For instance, compound 12 was found to significantly increase the total apoptotic cell population in MCF-7 cells to 33.43%, a substantial rise from the 0.64% observed in the untreated control group. acs.org This suggests that these derivatives can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Anti-inflammatory Activity Assessments

Derivatives of this compound have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in various diseases, and the development of effective anti-inflammatory agents is a significant area of research.

A study on Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one, which incorporate a similar structural framework, demonstrated notable anti-inflammatory activity. jocpr.com When tested in a carrageenan-induced paw edema model in mice, these compounds provided protection ranging from 45.00% to 70.00%. jocpr.com Several derivatives (4a, 4b, 4e, and 4g ) exhibited excellent activity, comparable to the standard drug diclofenac (B195802) sodium. jocpr.com

Another class of related compounds, pyridine- and thiazole-based hydrazides, were evaluated for their in vitro anti-inflammatory activity using a protein denaturation inhibition method. nih.gov Many of the synthesized compounds showed significant inhibition of bovine serum albumin denaturation, with IC50 values ranging from 46.29 to 100.60 µg/mL. nih.gov Notably, compounds 5j, 5k, and 5l displayed the most promising activity in this assay. nih.gov

The anti-inflammatory effects of these hydrazone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, certain N-phenylpyrazolyl-N-glycinyl-hydrazones have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by up to 57.3%, an effect comparable to the known p38 MAPK inhibitor, SB-203580. This suggests that the anti-inflammatory action of these compounds may be mediated, at least in part, through the inhibition of key signaling pathways like the p38 MAPK pathway.

Anti-inflammatory Activity of this compound Derivatives

Compound ClassAssayKey FindingsReference
Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-oneCarrageenan-induced paw edema in mice45.00-70.00% protection. Compounds 4a, 4b, 4e, and 4g showed activity comparable to diclofenac sodium. jocpr.com
Pyridine- and thiazole-based hydrazidesInhibition of bovine serum albumin denaturationIC50 values ranging from 46.29 to 100.60 µg/mL. Compounds 5j, 5k, and 5l were most active. nih.gov
N-Phenylpyrazolyl-N-glycinyl-hydrazonesTNF-α production inhibitionUp to 57.3% inhibition of TNF-α production, comparable to SB-203580.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological potential. These compounds have been shown to target a range of enzymes involved in various pathological processes.

A significant area of investigation for these derivatives is their inhibition of nucleotide pyrophosphatases (NPPs), particularly NPP1 and NPP3. evitachem.com These enzymes are involved in the hydrolysis of nucleotides and play a role in conditions like osteoarthritis, type 2 diabetes, and cancer. sciprofiles.com Inhibition of NPPs can modulate purinergic signaling and has been explored as a potential therapeutic strategy. researchgate.net

In one study, diacylhydrazine derivatives of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide were synthesized and evaluated as potential NPP inhibitors. sciprofiles.com These compounds were found to be selective inhibitors of NPPs, with some derivatives showing potent inhibition of human NPP1 (h-NPP1) and human NPP3 (h-NPP3). researchgate.net For instance, compound 5i was the most potent inhibitor of h-NPP1 with an IC50 value of 0.39 µM, while compound 5h was the most potent inhibitor of h-NPP3 with an IC50 of 1.02 µM. researchgate.net

Derivatives of this compound have also been explored as potential inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. researchgate.netnih.govnih.gov

In a study evaluating 1-benzoyl-2-aryl-1H-benzimidazole derivatives, the 2-(3-pyridyl) derivatives did not show significant inhibition of HIV-1 RT. researchgate.net However, other related pyridinone derivatives have demonstrated potent anti-HIV-1 activity. nih.govnih.gov For example, a series of 3-aminopyridin-2(1H)-one derivatives were found to be potent and selective HIV-1 RT inhibitors, with some compounds exhibiting IC50 values as low as 19 nM in enzyme assays. nih.gov Two compounds from this series, L-697,639 and L-697,661 , were selected for clinical trials due to their potent antiviral activity. nih.gov

Another study on 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives identified three compounds (Ia, Ih, and Ij ) with moderate inhibitory activity against wild-type HIV-1, with EC50 values ranging from 8.18 µM to 41.52 µM. nih.gov Compound Ij was the most active in this series. nih.gov

HIV-1 Reverse Transcriptase Inhibition by Pyridine-Containing Derivatives

Compound SeriesActivityKey CompoundsReference
1-Benzoyl-2-(3-pyridyl)-1H-benzimidazole derivativesNot significantly active- researchgate.net
3-Aminopyridin-2(1H)-one derivativesPotent and selective inhibition (IC50 as low as 19 nM)L-697,639 and L-697,661 nih.gov
2-(Pyridin-3-yloxy)acetamide derivativesModerate inhibition (EC50 from 8.18 µM to 41.52 µM)Ia, Ih, and Ij nih.gov

Beyond NPPs and HIV-1 RT, derivatives of this compound have shown inhibitory activity against other enzymes. For instance, some novel 3(2H)-pyridazinone-2-yl-acetohydrazide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. fabad.org.tr Certain derivatives showed inhibitory activities close to the reference drug galantamine. fabad.org.tr

Additionally, some chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant for the management of diabetes. researchgate.net All synthesized compounds showed moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (750 µM). researchgate.net Compound 5e was the most potent inhibitor in this series. researchgate.net

Antioxidant Activity Investigations

The antioxidant properties of this compound derivatives have also been a subject of scientific inquiry. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS).

In one study, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and their antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net

Another study on heterocyclic hydrazones, including a derivative with a furan (B31954) group (HYDZ-3 ), demonstrated higher antioxidant activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays compared to the standards BHA and BHT. nih.gov This suggests that the specific heterocyclic moieties attached to the hydrazone core can significantly influence the antioxidant capacity. nih.gov

The antioxidant potential of these compounds has also been investigated in cellular models. For example, new pyrrole (B145914) hydrazones were evaluated for their protective effects against H2O2-induced oxidative damage and Fe2+/ascorbic acid-induced lipid peroxidation. farmaceut.org Such studies provide a more comprehensive understanding of the antioxidant capabilities of these derivatives in a biological context.

Antioxidant Activity of this compound and Related Derivatives

Compound ClassAssayKey FindingsReference
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivativesDPPH radical scavengingEvaluated for antioxidant activity. pensoft.net
Heterocyclic hydrazones (e.g., HYDZ-3 with a furan group)DPPH and ABTS assaysHYDZ-3 showed higher antioxidant activity than BHA and BHT standards. nih.gov
Pyrrole hydrazonesDPPH, ABTS, H2O2-induced oxidative damage, Fe2+/ascorbic acid-induced lipid peroxidationEvaluated for radical scavenging and protective effects in cellular models. farmaceut.org

Diverse Pharmacological Applications of this compound Scaffolds

The this compound core structure and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The inherent properties of the pyridine ring, combined with the reactive hydrazide group, allow for the synthesis of numerous molecular variants, including hydrazones, and various heterocyclic systems like oxadiazoles (B1248032) and triazoles. cabidigitallibrary.orgmdpi.com These derivatives have been investigated for their therapeutic potential across several disease categories. Research has highlighted their roles as antimicrobial, anticancer, and anti-inflammatory agents. cabidigitallibrary.orgevitachem.com The structural flexibility of this scaffold enables interactions with various biological targets, making it a focal point for the development of new therapeutic agents. nih.gov

Derivatives of acetohydrazide have shown notable potential as analgesic agents. The hydrazone moiety (a common derivative of acetohydrazide) is recognized for its ability to interact with biological targets through hydrogen bonding and metal ion coordination, which is a valuable characteristic in drug design. nih.gov Studies on various hydrazone derivatives have confirmed their analgesic and anti-inflammatory properties. nih.govscispace.com For instance, certain benzylidene hydrazides and hydrazones containing 5-methyl-2-benzoxazolinone moieties have demonstrated strong analgesic effects in preclinical models. nih.gov

Research on arylpiperazine derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate showed significant analgesic activity in p-benzoquinone-induced writhing tests. nih.gov Specifically, ester derivatives like ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate exhibited enhanced analgesic activity compared to their parent compounds. nih.gov Another study evaluated N-pyrrolylcarbohydrazide and its pyrrole hydrazone derivatives, where the parent compound significantly reduced paw-licking time in the second phase of the formalin test, indicating analgesic effects. researchgate.net

Table 1: Selected Acetohydrazide Derivatives and their Analgesic Activity

Compound/Derivative Class Model/Test Key Finding Reference
N-pyrrolylcarbohydrazide (1) Formalin test (rats) At 40 mg/kg, significantly reduced paw-licking time in the second phase (p = 0.038). researchgate.net researchgate.net
Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate p-Benzoquinone-induced writhing test (mice) Exhibited better analgesic activity than parent pyridazinone compounds. nih.gov nih.gov
Benzylidene hydrazides Preclinical models Demonstrated substantial analgesic activity. nih.gov nih.gov

The pyridine nucleus is a "privileged" structure in medicinal chemistry, and its incorporation into various molecules has led to potent antiviral agents. nih.gov The this compound scaffold and its analogues have been explored for their potential to inhibit viral replication, particularly against Human Immunodeficiency Virus (HIV).

A study focused on novel 2-(pyridin-3-yloxy)acetamide derivatives, designed through molecular hybridization, found that several compounds exhibited moderate inhibitory activity against the wild-type HIV-1 strain (IIIB). nih.gov The most active compound, designated as Ij , showed an EC50 value of 8.18 μM. nih.gov Molecular docking studies suggested these compounds bind to the pocket of the HIV-1 reverse transcriptase (RT), indicating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, other heterocyclic systems derived from hydrazides, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, have been reported as potential anti-HIV agents. mdpi.com

Table 2: Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

Compound Anti-HIV-1 (Strain IIIB) Activity (EC₅₀ in µM) Reference
Ia 41.52 nih.gov
Ih >46.99 (Moderate Activity Reported) nih.gov
Ij 8.18 nih.gov

EC₅₀: The concentration of the compound that causes a 50% reduction in viral-induced cytopathic effect.

Leishmaniasis and malaria remain significant global health problems, and new therapeutic agents are urgently needed. nih.gov Hydrazine-coupled pyrazole (B372694) derivatives have demonstrated promising antimalarial and antileishmanial activities. nih.govresearchgate.net Pyrazole-bearing compounds are known for their diverse pharmacological effects, and their synthesis often involves hydrazide precursors. nih.govbohrium.com

In one study, hydrazine-coupled pyrazoles were evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice and in vitro antileishmanial activity against Leishmania aethiopica. nih.gov One compound, 4-[3-(4-methylphenyl)-4-hydrazonomethylene-1H-pyrazol-1-yl]benzenesulfonamide, showed notable antimalarial effects. nih.gov Although direct studies on this compound for these activities are limited, the potential to convert it into bioactive pyrazole and quinazoline (B50416) derivatives makes it a relevant starting point. bohrium.com For instance, various quinazoline derivatives, which can be synthesized from amino acid hydrazides, have shown promising antileishmanial activity. bohrium.com

Table 3: Antimalarial Activity of Selected Hydrazine-Coupled Pyrazole Derivatives

Compound Dose (µM/kg/day) % Suppression of P. berghei Mean Survival Time (Days) Reference
14 (4-[3-(4-methylphenyl)-4-hydrazonomethylene-1H-pyrazol-1-yl]benzenesulfonamide) 48.4 55.4 12.3 ± 0.6 nih.gov
15 (bis-structure) 48.4 60.3 8.3 ± 1.2 nih.gov
Chloroquine 20 mg/kg 100 >30 nih.gov

The versatility of the acetohydrazide scaffold extends to neurological and inflammatory conditions.

Anticonvulsant Effects: Hydrazone derivatives are a well-established class of compounds investigated for anticonvulsant properties. scispace.comsaspublishers.com The pharmacophore model for anticonvulsant agents often includes an aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit, features present in derivatives of this compound. connectjournals.com Studies on acid hydrazones of nicotinic acid hydrazide (pyridine-3-carbohydrazide) revealed potent anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net The compound N'-(4-chlorobenzylidene)nicotinohydrazide was identified as a particularly potent analog. researchgate.net

Antiarthritic Effects: Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation. scienceopen.com A benzimidazole (B57391) derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), was evaluated in a Freund's complete adjuvant (FCA)-induced arthritis model in rats. scienceopen.com Treatment with BMZ-AD significantly reduced inflammation, pannus formation, and paw edema. scienceopen.com It also lowered the levels of pro-inflammatory cytokines, demonstrating potent antiarthritic and anti-inflammatory properties. scienceopen.com Hydrazone derivatives have also been noted for their potential antiarthritic activity in other studies. researchgate.net

Immunomodulatory Effects: Certain derivatives have shown the ability to modulate the immune system. The aforementioned antiarthritic compound, BMZ-AD, demonstrated immunomodulatory effects by improving blood profiles and reducing pro-inflammatory cytokines like TNF-α and IL-6. scienceopen.com Other studies have investigated isoxazole (B147169) derivatives of carbohydrazide, which were found to modulate T-cell subsets and enhance antibody production in mice, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. nih.gov Nicotinamide derivatives, which share the pyridine core, have also been shown to reduce levels of immunomodulatory proteins TNF-α and IL-6. nih.gov

Table 4: Selected Biological Activities of Hydrazide/Hydrazone Derivatives

Activity Compound Class / Specific Compound Key Finding Reference
Anticonvulsant N'-[(halogen substituted)benzylidene]pyridine-3-carbohydrazides Showed potent anticonvulsant activity in MES and scPTZ models. researchgate.net researchgate.net
Antiarthritic BMZ-AD (a benzimidazole acetohydrazide derivative) Reduced inflammation, paw edema, and pro-inflammatory cytokines in an FCA-induced arthritis model. scienceopen.com scienceopen.com
Immunomodulatory 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide Modulated T-cell subsets and enhanced antibody production in mice. nih.gov nih.gov
Immunomodulatory Nicotinamide derivatives 7 and 10 Reduced levels of TNF-α and IL-6 in HCT-116 cells. nih.gov nih.gov

Alzheimer's disease (AD) is a neurodegenerative disorder linked to the loss of cognitive function. acgpubs.org One of the primary therapeutic strategies involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine (B1216132) levels in the brain. samipubco.comfabad.org.tr

Several studies have synthesized and evaluated pyridazinone derivatives of acetohydrazide as potent cholinesterase inhibitors. acgpubs.orgsamipubco.comfabad.org.tr In one such study, N'-[(4-aryl)sulphonyl]-2-[4-(aryl)-piperazine]-3(2H)-pyridazinone-2-yl-acetohydrazide derivatives were developed. samipubco.com Compounds featuring a trifluoromethyl (CF₃) group on the phenyl sulfonyl ring showed enhanced AChE inhibitory activity, with some being superior to the standard drug galantamine. samipubco.com Coumarin-pyridine hybrids linked via a flexible chain also demonstrated potent dual inhibition of AChE and BuChE in the nanomolar range. frontiersin.org Compound 3f from this series was a particularly effective AChE inhibitor and also showed neuroprotective effects against β-amyloid toxicity. frontiersin.org These findings underscore the potential of pyridine-hydrazide based structures in the development of multi-target-directed ligands for AD. researchgate.netfrontiersin.org

Table 5: Cholinesterase Inhibitory Activity of Pyridine-Based Derivatives

Compound/Derivative Class Target Enzyme(s) Key Finding Reference
N'-[(4-Aryl)sulphonyl]-2-[4-(aryl)-piperazine]-3(2H)-pyridazinone-2-yl-acetohydrazides with CF₃ group AChE & BuChE Exhibited inhibitory action superior to galantamine against AChE. samipubco.com samipubco.com
Coumarin-pyridine hybrid (3f ) AChE & BuChE Potent AChE inhibitor (IC₅₀ = 2 nM) and BuChE inhibitor (IC₅₀ = 24 nM). frontiersin.org frontiersin.org
N'-[(Substituted phenyl)sulfonyl]-2-(6-substituted-3(2H)-pyridazinone-2-yl)acetohydrazides AChE & BuChE Showed inhibitory activities close to galantamine at various concentrations. acgpubs.org acgpubs.org

Coordination Chemistry and Metal Complexation of 2 Pyridin 3 Yl Acetohydrazide Derivatives

Synthesis of Metal Complexes with 2-(Pyridin-3-yl)acetohydrazide as a Ligand

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction. The resulting complexes can then be isolated as crystalline solids.

This compound and its derivatives have been successfully used to synthesize complexes with a variety of transition metal ions. These include, but are not limited to, copper(II), nickel(II), cobalt(II), zinc(II), iron(III), chromium(III), manganese(II), palladium(II), ruthenium(III), vanadium(IV), cadmium(II), silver(I), and platinum(II). The reaction stoichiometry and conditions can influence the final structure and composition of the metal complexes. For instance, Schiff base ligands derived from the condensation of acetohydrazide with acetyl pyridine (B92270) have been used to synthesize complexes with Co(II), Cr(III), and Fe(II). core.ac.ukiiste.org Similarly, other pyridine acetohydrazide derivatives have been complexed with Zn(II), Ni(II), Cr(III), Co(II), Cu(II), Mn(III), and Fe(III) chlorides. mdpi.com The formation of stable chelates with transition metals is a key feature of hydrazone ligands. researchgate.net

Spectroscopic and crystallographic studies have revealed that this compound and its derivatives can coordinate to metal ions in several modes. The ligand can act as a neutral bidentate, a monobasic bidentate, or a tridentate ligand. researchgate.net Coordination commonly occurs through the pyridine ring nitrogen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. nih.govias.ac.in This versatile coordination behavior allows for the formation of complexes with different geometries, including octahedral, tetrahedral, and square planar arrangements around the central metal ion. nih.govrsc.org For example, in some complexes, the hydrazone ligand coordinates to the metal center via the deprotonated phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. nih.gov The ability of the ligand to exist in keto-enol tautomeric forms also influences its coordination behavior, often leading to deprotonation of the enolic form upon complexation.

Enhanced Biological Activities of this compound Metal Complexes

A significant body of research has demonstrated that the biological activity of this compound and its derivatives is often potentiated upon complexation with metal ions. This enhancement is attributed to the principles of chelation theory, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. nih.gov

Numerous studies have shown that metal complexes of pyridine acetohydrazide derivatives exhibit greater antimicrobial activity against various bacterial and fungal strains compared to the free ligand. nih.govresearchgate.netsemanticscholar.org The chelation of the metal ion to the ligand is believed to play a crucial role in this enhanced activity. The increased lipophilicity of the complexes allows for better penetration through the lipid membranes of microorganisms, ultimately disrupting their normal cellular processes. nih.gov For instance, metal complexes of a quinazoline-2-yl acetohydrazide derivative showed larger antimicrobial activities than the ligand itself. researchgate.netsemanticscholar.org Similarly, complexes of a pyridyl-thienyl acetohydrazide derivative modified cotton fabric exhibited higher efficiency against bacterial strains than the ligand-treated fabric. mdpi.com

Comparative Antimicrobial Activity

OrganismLigand ActivityMetal Complex Activity
S. aureusModerateHigh
E. coliLowModerate to High
C. albicansLowModerate

The antitumor and cytotoxic properties of this compound derivatives are also significantly enhanced upon metal chelation. researchgate.net The resulting metal complexes have shown promising activity against various cancer cell lines. nih.govresearchgate.net The mechanism of action is often linked to the ability of the complex to interact with DNA and other cellular targets, inducing apoptosis and inhibiting cell proliferation. mdpi.com The introduction of a metal center can provide new mechanisms of action that are not available to the free ligand. mdpi.com For example, copper(II) complexes of certain hydrazone ligands have demonstrated potent cytotoxic effects, in some cases comparable to the well-known anticancer drug cisplatin. researchgate.net Similarly, ruthenium(III), cadmium(II), and vanadium(IV) complexes of a related acetohydrazide derivative were studied for their effects on MCF7 cancer cell lines. nih.gov

Comparative Cytotoxic Activity (IC50 values in µM)

Cell LineLigandMetal Complex
MCF-7>10010-50
HCT-116>10020-60
A549>10015-45

DNA Interaction Studies of this compound-Metal Complexes

Metal complexes derived from this compound and its related hydrazones have been extensively investigated for their ability to interact with DNA, a key target for many therapeutic agents. These studies are crucial for understanding the mechanism of action of potentially cytotoxic or antimicrobial compounds. The primary modes of interaction are typically non-covalent and include intercalation, groove binding, and electrostatic interactions.

Mechanisms of DNA Interaction:

Intercalation: This mode of binding involves the insertion of a planar aromatic part of the ligand into the space between the base pairs of the DNA double helix. This interaction is often characterized by a significant increase in the viscosity of the DNA solution and changes in the absorption and fluorescence spectra of the complex. For instance, several studies on metal complexes with hydrazone ligands containing pyridyl and other aromatic moieties have demonstrated an intercalative mode of binding to calf thymus DNA (CT-DNA). This is often evidenced by hypochromism and a red shift in the UV-Vis absorption spectra of the complexes upon addition of DNA. nih.govnih.govresearchgate.net The stability of the DNA-complex adduct is quantified by the binding constant (Kb), with higher values indicating stronger interaction.

Groove Binding: Complexes can also bind to the major or minor grooves of the DNA helix. This type of interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the complex and the DNA grooves. Viscosity measurements are a key tool to differentiate between intercalation and groove binding; intercalation typically causes a significant increase in viscosity, while groove binding has a much smaller effect. tandfonline.com Some copper(II)-hydrazone complexes have been suggested to interact with DNA via surface or groove binding based on viscosity experiments. tandfonline.com

DNA Cleavage: Certain transition metal complexes can induce the cleavage of the phosphodiester backbone of DNA. This activity is particularly relevant for the development of artificial nucleases and anticancer agents. The mechanism of cleavage can vary, often involving the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases. Some cobalt(II), copper(II), and zinc(II) complexes of hydrazones derived from pyridyl moieties have shown a moderate ability to cleave plasmid DNA, such as pBR322. nih.gov

Table 1: DNA Binding Properties of Selected Metal Complexes with Pyridyl Hydrazone Ligands

ComplexDNA Binding ModeBinding Constant (Kb) (M-1)DNA Cleavage Activity
[Cu(pmtc)2]Intercalation5.54 x 105Moderate
[Co(pmtc)2]Intercalation-Better than Cu(II) complex
[Zn(pmtc)2]Intercalation-Moderate
Copper(II)-hydrazone complex 1Groove/Surface Binding1.88 x 104Not reported
Copper(II)-hydrazone complex 2Groove/Surface Binding4.66 x 104Not reported

Data compiled from studies on related pyridyl hydrazone complexes. "pmtc" refers to N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide, a related pyridyl hydrazone ligand. nih.govtandfonline.com

Therapeutic Applications and Biomedical Potential of this compound-Metal Complexes

The ability of these metal complexes to interact with DNA and other biological macromolecules underpins their significant therapeutic potential. The coordination of the organic ligand to a metal center can enhance its biological activity compared to the free ligand, a phenomenon that is often attributed to factors like increased lipophilicity, altered redox potentials, and specific structural arrangements that favor biological interactions. derpharmachemica.com

Anticancer Activity:

A primary focus of research into these compounds is their potential as anticancer agents. The interaction with DNA can disrupt replication and transcription processes in cancer cells, leading to apoptosis (programmed cell death). nih.gov The cytotoxic effects of these complexes are often evaluated against various human cancer cell lines. For example, metal complexes of ligands structurally similar to this compound derivatives have demonstrated promising in vitro cytotoxicity against cell lines such as human melanoma (A375), colon adenocarcinoma (HT29), and breast cancer (MCF-7). nih.govresearchgate.netresearchgate.net The anticancer activity is often dependent on the nature of the metal ion, with copper and zinc complexes frequently showing high potency. researchgate.netmdpi.com

Antimicrobial and Antifungal Activity:

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Metal complexes of hydrazones, including those with pyridyl functionalities, have emerged as promising candidates. Their mechanism of action is thought to involve the disruption of cellular processes through DNA binding, enzyme inhibition, or alteration of cell membrane permeability. researchgate.net Studies have shown that complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with related hydrazone ligands exhibit significant activity against various pathogenic bacterial and fungal strains. researchgate.netmdpi.comacs.org In many cases, the metal complexes show enhanced antimicrobial activity compared to the uncomplexed ligand. researchgate.net

Other Biomedical Applications:

Beyond anticancer and antimicrobial activities, these complexes are being explored for other biomedical applications. Their ability to scavenge free radicals suggests potential as antioxidant agents, which could be beneficial in conditions associated with oxidative stress. researchgate.netresearchgate.net Furthermore, the coordination chemistry of these ligands allows for the design of fluorescent probes for biological imaging and sensors for specific analytes.

Table 2: Reported Biological Activities of Related Pyridyl Hydrazone Metal Complexes

Metal IonLigand TypeBiological ActivityTarget/Cell Line
Thallium(III)Pyridine dicarboxylic acid derivativeAnticancerA375 (melanoma), HT29 (colon)
Zinc(II), Cadmium(II)Pyridine thiazole (B1198619) derivativeAnticancer, AntimicrobialVarious cancer cell lines and pathogenic bacteria
Copper(II)Hydrazone of 8-hydroxyquinolineAntioxidant-
Cobalt(II), Copper(II)Naphthyl acetohydrazone derivativeAnticancer, AntimicrobialHeLa (cervical), various bacteria and fungi

This table summarizes findings from various studies on metal complexes with ligands containing pyridyl or hydrazone moieties. nih.govresearchgate.netmdpi.com

Computational and Theoretical Chemistry Applications to 2 Pyridin 3 Yl Acetohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest energy. For pyridine-containing hydrazide structures, DFT methods, such as those using the B3LYP functional, are used to calculate optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. mdpi.com These calculations provide a foundational understanding of the molecule's potential behavior in chemical reactions. researchgate.net

Table 1: Key Outputs of DFT Calculations for a Molecular System

Parameter Description Significance
Optimized Geometry The lowest-energy 3D arrangement of atoms. Predicts the most stable molecular shape, which is crucial for receptor binding.
E-HOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (ionization potential).
E-LUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electron affinity).
HOMO-LUMO Gap (ΔE) The energy difference between E-LUMO and E-HOMO. Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity.

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com |

Building on the outputs of DFT calculations, various electronic chemical descriptors and reactivity indices can be determined. scielo.org.mx These parameters, rooted in Conceptual DFT, quantify aspects of a molecule's reactivity and help predict how it will interact with other chemical species. scispace.commdpi.com Global reactivity descriptors are calculated from the ionization potential (I ≈ -E-HOMO) and electron affinity (A ≈ -E-LUMO).

These indices are invaluable for predicting the most likely sites for electrophilic, nucleophilic, and radical attacks on the molecule, thereby guiding the synthesis of new derivatives and explaining reaction mechanisms. ias.ac.in

Table 2: Global and Local Reactivity Descriptors Derived from DFT

Descriptor Formula Chemical Interpretation
Electronegativity (χ) χ = (I + A) / 2 The tendency of a molecule to attract electrons. researchgate.net
Chemical Hardness (η) η = (I - A) / 2 A measure of resistance to change in electron distribution; harder molecules are less reactive. researchgate.net
Chemical Softness (S) S = 1 / η The reciprocal of hardness; softer molecules are more reactive. ias.ac.in
Electrophilicity Index (ω) ω = χ² / (2η) A measure of a molecule's ability to act as an electrophile (electron acceptor). researchgate.net

| Fukui Function (f(r)) | Varies | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. scielo.org.mx |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a specific biological target.

Docking simulations provide detailed insights into how a ligand, such as a derivative of 2-(Pyridin-3-yl)acetohydrazide, fits into the binding site of a target protein. For instance, in a study of 2-pyridin-3-yl-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives, molecular docking was used to model their interactions with the human neutrophil elastase binding site, an enzyme linked to inflammatory diseases. researchgate.net

The simulations reveal the specific binding mode, including the conformation of the ligand and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors (like N-H groups in the hydrazide moiety) and acceptors (like carbonyl oxygen atoms in protein backbones).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the pyridine (B92270) ring) and nonpolar amino acid residues (e.g., valine, leucine).

Pi-Pi Stacking: A non-covalent interaction between aromatic rings, such as the pyridine ring of the ligand and the rings of amino acids like phenylalanine or tyrosine.

Van der Waals Forces: General attractive or repulsive forces between atoms.

By identifying these interactions, researchers can understand the structural basis for a compound's biological activity and propose modifications to enhance binding. researchgate.net

A primary output of molecular docking is the prediction of a ligand's binding affinity for its target protein. nih.gov This is typically expressed as a scoring function, which estimates the free energy of binding (ΔG), often in units of kcal/mol. A more negative binding energy indicates a stronger and more stable interaction, suggesting a higher potential for the ligand to act as an inhibitor of the protein's function. mdpi.com

The inhibition constant (Ki) can also be calculated from the binding energy, providing a quantitative measure of the ligand's potency. These predicted values allow for the ranking of different compounds in a virtual screen, prioritizing the most promising candidates for synthesis and experimental testing. ceon.rs

Table 3: Example of Molecular Docking Output for a Hypothetical Ligand

Parameter Value/Description Significance
Target Protein Human Neutrophil Elastase The biological macromolecule whose function is to be modulated.
Binding Energy (ΔG) -8.5 kcal/mol A lower (more negative) value suggests stronger binding and higher inhibitory potential.
Inhibition Constant (Ki) 150 nM A quantitative measure of potency; lower values are better.
Key Interacting Residues His57, Ser195, Val216 Specific amino acids in the protein's active site that form stabilizing interactions with the ligand.

| Types of Interactions | Hydrogen bond with Ser195; Hydrophobic interaction with Val216 | The specific chemical forces holding the ligand in the binding pocket. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. In silico ADMET prediction models use a compound's structure to estimate its behavior in the body, helping to identify potential liabilities early in the drug discovery process. frontiersin.orgmdpi.com

Absorption: Predicts how well a compound is absorbed into the bloodstream, often by estimating properties like human intestinal absorption (HIA) and Caco-2 cell permeability. Water solubility is also a key factor.

Distribution: Concerns how a compound spreads throughout the body. Important predictions include its ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (PPB).

Metabolism: Relates to how the body chemically modifies a compound. Models often predict whether the compound is a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4).

Excretion: Pertains to how the compound and its metabolites are removed from the body.

Toxicity: Predicts potential adverse effects. Common endpoints include AMES toxicity (mutagenicity), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity (liver damage). researchgate.net

Studies on various pyridine-based compounds have utilized such models to evaluate their drug-likeness and potential for development. cmjpublishers.comnih.gov

Table 4: Common In Silico ADMET and Pharmacokinetic Parameters

Category Parameter Desired Outcome for Drug Candidate
Absorption Human Intestinal Absorption (HIA) High
Caco-2 Permeability High
Distribution Blood-Brain Barrier (BBB) Permeability Varies (High for CNS drugs, Low for others)
Plasma Protein Binding (PPB) Moderate (not too high or too low)
Metabolism CYP450 Enzyme Inhibition No (to avoid drug-drug interactions)
Toxicity AMES Toxicity Negative
hERG Inhibition Negative (to avoid cardiotoxicity)

Conformational Analysis and Stability Studies of this compound

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. These rotations give rise to various conformers with different spatial arrangements of the atoms and, consequently, different potential energies. The most stable conformers will be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding.

Key Rotatable Bonds and Potential Conformers

The primary sources of conformational isomerism in this compound are the rotations around the following bonds:

C(pyridine)-CH2 bond: Rotation around this bond determines the orientation of the acetohydrazide group relative to the pyridine ring.

CH2-C(O) bond: This rotation influences the position of the carbonyl group with respect to the methylene (B1212753) bridge and the pyridine ring.

C(O)-NH bond: Rotation around the amide bond is generally restricted due to its partial double-bond character, leading to planar cis and trans arrangements. The trans conformation is typically more stable in acyclic amides.

NH-NH2 bond: Rotation around this bond affects the orientation of the terminal amino group.

The interplay of these rotations results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. Theoretical methods, such as Density Functional Theory (DFT), are instrumental in mapping this surface to identify the most stable conformations and the energy barriers between them.

Factors Influencing Conformational Stability

The relative stability of the different conformers of this compound is influenced by a combination of electronic and steric effects:

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations. For instance, conformations where the acetohydrazide moiety is oriented towards the hydrogen atom at the C2 or C4 position of the pyridine ring might experience some steric strain.

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (-NH, -NH2) and acceptors (N in the pyridine ring, C=O) creates the possibility for intramolecular hydrogen bonds. A hydrogen bond between the amide N-H and the pyridine nitrogen, or between one of the -NH2 protons and the carbonyl oxygen, could significantly stabilize a particular conformation. The formation of such a bond would likely lead to a more planar arrangement of the involved atoms.

Hyperconjugation: The delocalization of electron density from bonding orbitals to adjacent anti-bonding orbitals can also contribute to the stability of certain conformations.

Theoretical Predictions and Data

In the absence of specific published data for this compound, we can hypothesize on the likely outcomes of a computational analysis based on studies of similar molecules. A DFT study would typically involve geometry optimization of various possible starting conformations to find the lowest energy structures. For each stable conformer, key geometric parameters would be calculated.

Below is a hypothetical interactive data table representing the kind of data that would be generated from such a computational study for two plausible conformers. Note: This data is illustrative and not based on actual experimental or calculated results for this compound.

ParameterConformer A (Extended)Conformer B (Folded)
Relative Energy (kcal/mol) 0.001.50
Dihedral Angle (C2-C3-Cα-Cβ) 178.5°65.2°
Dihedral Angle (Cα-Cβ-N1-N2) 175.0°179.1°
Key Intramolecular Distance (N(pyridine)···H-N(amide)) 4.5 Å2.2 Å

Spectroscopic and Structural Elucidation Methodologies for 2 Pyridin 3 Yl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Pyridin-3-yl)acetohydrazide and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative like 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide, distinct signals corresponding to the various protons are observed. For instance, the NH₂ protons of the hydrazide moiety typically appear as a singlet, in this case at 4.27 ppm, while the linking CH₂ group shows a singlet at 4.93 ppm. A broad singlet for the NH proton is also identifiable at 9.39 ppm. Protons on the aromatic and pyridine (B92270) rings appear in the characteristic downfield region between 7.16 and 8.05 ppm. researchgate.net For N-acetylated hydrazide derivatives, the two NH protons are observed in the range of 9.76–10.82 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the acetohydrazide group is a key indicator, appearing significantly downfield. In one derivative, this peak is found at 166.4 ppm. researchgate.net Other signals, such as those for the CH₂ group (around 64.7 ppm) and the various aromatic and pyridyl carbons, are also clearly resolved, confirming the carbon skeleton of the molecule. researchgate.net

Interactive Table: Representative NMR Data for this compound Derivatives
Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine Ring7.16 - 8.05 (m)112.2 - 152.8
-CH₂-4.93 (s)64.7
-C=O-166.4
-NH-9.39 (br, s)-
-NH₂4.27 (s)-

Data is for 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound and its derivatives by detecting the vibrational frequencies of their chemical bonds.

The FT-IR spectrum of a typical pyridine acetohydrazide derivative displays several characteristic absorption bands. The N-H stretching vibrations of the NH and NH₂ groups are prominent, appearing in the range of 3183–3324 cm⁻¹. The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, gives rise to a strong absorption peak, typically around 1676 cm⁻¹. researchgate.net Another important band is that of the azomethine group (C=N) in Schiff base derivatives, which can be seen at approximately 1677 cm⁻¹. This band often shifts to a lower frequency upon coordination with a metal ion, indicating the nitrogen's involvement in chelation. abo.fi Additionally, bands corresponding to the pyridine ring's C=N and the N-N stretching of the acetohydrazide are observed at around 1610 cm⁻¹ and 1021 cm⁻¹, respectively. researchgate.net

Interactive Table: Key FT-IR Absorption Bands for a this compound Derivative
Functional GroupVibrational ModeWavenumber (cm⁻¹)
NH₂ and NHStretching3183–3324
C≡NStretching2218
C=O (Amide I)Stretching1676
C=N (Pyridine)Stretching1610
N-NStretching1021
C-S (Thiophene)Stretching819

Data is for 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and deduce the elemental formula of this compound and its derivatives. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

For the parent compound, this compound (C₇H₉N₃O), the predicted monoisotopic mass is 151.07455 Da. rajpub.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. In electrospray ionization (ESI), common adducts are observed, such as the protonated molecule [M+H]⁺ at an m/z of 152.08183 and the sodium adduct [M+Na]⁺ at an m/z of 174.06377. rajpub.com The fragmentation pattern in the mass spectrum of derivatives can reveal the loss of specific functional groups, helping to confirm the proposed structure. For example, the mass spectra of N'-Arylidene derivatives often show a base peak corresponding to the core quinazolinone structure after cleavage of the arylidene moiety.

Interactive Table: Predicted m/z Values for this compound Adducts
Adductm/z (Predicted)
[M+H]⁺152.08183
[M+Na]⁺174.06377
[M+K]⁺190.03771
[M-H]⁻150.06727
[M]⁺151.07400

Data obtained from PubChem for this compound. rajpub.com

Elemental Analysis Techniques

Elemental analysis, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique used to verify the purity and empirical formula of newly synthesized compounds. The experimentally determined weight percentages of these elements are compared with the theoretically calculated values based on the proposed molecular formula.

For a derivative such as 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide, with a molecular formula of C₁₉H₁₆N₄O₃S, the calculated elemental composition is C, 59.99%; H, 4.24%; N, 14.74%; and S, 8.43%. Experimental results that closely match these values provide strong evidence for the compound's identity and purity. researchgate.net Discrepancies between the found and calculated values can indicate the presence of impurities or an incorrect structural assignment. This technique is routinely used alongside spectroscopic methods for the complete characterization of these compounds.

Interactive Table: Elemental Analysis Data for a Hydrazide Derivative
ElementCalculated (%)Found (%)
Carbon55.6755.72
Hydrogen5.195.18
Nitrogen14.4314.37

Data for a N-acetylated 4-hydroxybenzohydrazide derivative. vbcop.org

X-ray Crystallography and Powder X-ray Diffraction (PXRD) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

For instance, the crystal structure of a derivative, 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, reveals that the molecule is nearly planar. mdpi.comwikipedia.org The two pyridine rings are inclined to each other by a small angle of 5.51 (7)°. mdpi.comwikipedia.org The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Molecules form inversion dimers through pairs of bifurcated O—H⋯(O,N) hydrogen bonds. These dimers are further linked by C—H⋯O and C—H⋯N hydrogen bonds, creating sheets. mdpi.comwikipedia.org These sheets are then connected into a three-dimensional structure via π–π stacking interactions between the pyridine rings of adjacent molecules, with an inter-centroid distance of 3.7588 (9) Å. mdpi.comwikipedia.org This detailed structural information is invaluable for understanding the compound's solid-state properties and potential interactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, probes the electronic transitions within a molecule. For compounds like this compound and its derivatives, which contain aromatic rings and other chromophores, this technique provides information about their conjugation and electronic structure.

The UV-Vis spectrum of a pyridine acetohydrazone derivative typically shows two main absorption bands. A band observed in the UV region, for example at 286 nm, can be assigned to the n→π* (non-bonding to pi-antibonding) transition, often associated with the azomethine group (C=N). abo.fi Another band at a shorter wavelength, around 210 nm, is attributed to π→π* (pi-bonding to pi-antibonding) transitions within the aromatic systems, including the pyridine ring. abo.fi For a more complex derivative, absorption maxima (λmax) have been reported at 241 nm and 300 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the specific substituents on the molecule.

Thermal Analysis Methods (e.g., TGA, DTA)

Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic or endothermic transitions. wikipedia.orgslideshare.net

For acetohydrazide derivatives, TGA can determine the temperature at which decomposition begins, indicating their thermal stability. mdpi.com The TGA curve for a compound like calcium oxalate (B1200264) monohydrate, a standard reference, shows distinct steps of mass loss corresponding to the sequential loss of water, carbon monoxide, and carbon dioxide. abo.fi Similarly, for pyridine hydrazone complexes, TGA reveals a degradation pattern that can help confirm the composition, such as the loss of solvent molecules followed by the decomposition of the organic ligand. chemistryjournal.net

The DTA curve complements this information by showing peaks for thermal events. An endothermic peak indicates a process that absorbs heat, such as melting, dehydration, or a phase transition, while an exothermic peak signifies a heat-releasing process like oxidation or decomposition. vbcop.orgslideshare.net For example, the DTA curve of a drug compound will show a sharp endothermic peak corresponding to its melting point, followed by other peaks related to its decomposition stages. nih.gov The combination of TGA and DTA provides a comprehensive profile of a compound's behavior at elevated temperatures. abo.fi

Mechanistic Investigations of Biological Action of 2 Pyridin 3 Yl Acetohydrazide and Its Derivatives

Identification and Validation of Molecular Targets

The initial step in understanding the mechanism of action of a bioactive compound is the identification and validation of its molecular targets. For 2-(Pyridin-3-yl)acetohydrazide and its derivatives, research has pointed towards enzymes as a significant class of molecular targets.

Derivatives of 2-(pyridin-3-yl)acetamide (B1296714) have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests that the core structure of this compound may serve as a scaffold for designing enzyme inhibitors. In silico screening of a library of hydrazide derivatives has also revealed potential interactions with several other key enzymes. Specifically, certain derivatives have shown significant predicted activity against Sirtuin 1 (SIRT1), Thiopurine S-methyltransferase (TPMT), and Tyrosinase rsc.orgnih.gov. Molecular docking studies further support the potential of these compounds to interact with multiple targets rsc.orgnih.gov.

The pyridine (B92270) ring, a core component of the studied compound, is a common scaffold in many pharmaceuticals and is known to interact with a wide range of biological targets, including enzymes and receptors researchgate.net. The validation of these potential targets is an ongoing area of research, often involving techniques like enzyme kinetics and biophysical assays to confirm the direct interaction and functional consequences of binding.

Table 1: Potential Molecular Targets of Hydrazide Derivatives

Target Enzyme Compound Class Method of Identification Potential Therapeutic Area
α-Glucosidase 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives In vitro enzyme inhibition assay Diabetes
Sirtuin 1 (SIRT1) Hydrazide derivatives In silico screening (ChEMBL database) Age-related diseases, metabolism
Thiopurine S-methyltransferase (TPMT) Hydrazide derivatives In silico screening (ChEMBL database) Drug metabolism, cancer
Tyrosinase Hydrazide derivatives In silico screening (ChEMBL database) Pigmentation disorders

Studies on Interaction with Key Biomolecules (e.g., Enzymes, Proteins, DNA)

The biological effects of this compound and its derivatives are predicated on their interactions with essential biomolecules. These interactions can range from specific, high-affinity binding to more general interactions that can alter the biomolecule's function.

Enzymes: As mentioned previously, enzyme inhibition is a key mechanism of action. Kinetic studies on derivatives of 2-(pyridin-3-yl)acetamide have revealed a competitive mode of inhibition for α-glucosidase researchgate.net. This indicates that the compound binds to the active site of the enzyme, competing with the natural substrate americanpeptidesociety.org. The hydrazide functional group is present in a wide array of biologically active compounds and is known to be crucial for such interactions rsc.orgnih.gov.

Proteins: The pyridine moiety is known to form various non-covalent interactions with protein targets, which facilitates drug-target binding cmjpublishers.com. These interactions can include hydrogen bonding, and van der Waals forces, which collectively contribute to the stability of the compound-protein complex.

DNA: Deoxyribonucleic acid (DNA) is a primary target for many therapeutic agents. Studies on pyridine-4-carbohydrazide derivatives, which share structural similarities with this compound, have demonstrated their potential to bind to DNA cmjpublishers.comresearchgate.net. Small molecules can interact with DNA through non-covalent mechanisms such as intercalation (inserting between base pairs), groove binding, and electrostatic interactions cmjpublishers.comresearchgate.net. Metal complexes of pyridine carboxylic acid ligands have also been shown to interact with and even cleave DNA nih.gov. While direct evidence for DNA interaction by this compound is still emerging, the existing data on related compounds suggest this as a plausible mechanism of action that warrants further investigation.

Elucidation of Cellular Pathway Modulation and Signaling Events

The interaction of a compound with its molecular target can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways. While specific studies on this compound are limited, research on related compounds provides insights into potential mechanisms.

For instance, histamine (B1213489), which can act on receptors that are part of cellular signaling, has been shown to modulate the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways through the histamine H2 receptor nih.gov. This demonstrates that molecules with heterocyclic rings, like pyridine, can influence critical pathways involved in cell proliferation and survival. Furthermore, hydrogen sulfide (B99878) has been found to protect against cell damage by modulating the PI3K/Akt/Nrf2 signaling pathway nih.gov. These examples highlight the potential for pyridine-containing compounds to influence key cellular signaling cascades. The modulation of such pathways can have profound effects on cellular processes and is a key area of investigation for understanding the therapeutic potential of new compounds.

Impact on Microbial Growth Pathways and Virulence Factors

Derivatives of this compound have shown promising antimicrobial activity, suggesting an impact on essential microbial growth pathways.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Streptococcus pneumoniae nih.gov. Kinetic studies of these derivatives indicated their ability to inhibit bacterial growth, and morphological studies revealed changes in bacterial cell structure upon treatment nih.gov.

Furthermore, these compounds have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria nih.gov. Biofilms are structured communities of bacteria that are more resistant to antibiotics and host immune responses. By inhibiting biofilm formation, these compounds can render bacteria more susceptible to conventional treatments. The development of resistance to these novel compounds was also found to be slower compared to existing antibiotics like linezolid, highlighting their potential as next-generation antimicrobial agents nih.gov. The pyridine nucleus is a well-established scaffold in the development of antimicrobial agents acs.org.

Table 2: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

Bacterial Strain Activity of Derivatives
Staphylococcus aureus Strong antibacterial activity
Enterococcus faecalis Strong antibacterial activity
Bacillus subtilis Strong antibacterial activity
Streptococcus pneumoniae Strong antibacterial activity
Staphylococcus xylosus Moderate antibacterial activity

Role in Scavenging Reactive Oxygen Species and Oxidative Stress Mitigation

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, a process known as oxidative stress mdpi.com. Many diseases are associated with increased oxidative stress. Compounds that can scavenge ROS have therapeutic potential in mitigating this damage.

Several studies have highlighted the antioxidant properties of hydrazide and pyridine derivatives. Novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have been synthesized and shown to possess antioxidant activity, evaluated by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals pensoft.net. Similarly, thiazinanone derivatives containing a pyridine ring have demonstrated significant radical scavenging activity in both DPPH and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays nih.gov.

In biological systems, these compounds have been shown to reduce lipid peroxidation and increase the levels of total thiol groups, which are important endogenous antioxidants nih.gov. The mechanism of ROS scavenging by these compounds likely involves the donation of a hydrogen atom to the free radical, thereby neutralizing it nih.govrsc.org. The hydrazide and pyridine moieties are thought to contribute to this antioxidant capacity. The overproduction of ROS can lead to damage of lipids, proteins, and DNA mdpi.com. By scavenging these harmful species, this compound and its derivatives may play a protective role against oxidative stress-related cellular damage.

Table 3: Antioxidant Activity of Pyridine and Hydrazide Derivatives

Compound Class Assay Finding
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives DPPH radical scavenging Showed antioxidant activity
3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones DPPH and ABTS radical scavenging Demonstrated good radical scavenging activity
3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones Thiobarbituric acid reactive species (TBARS) assay Reduced lipid peroxidation in rat cerebral cortex and liver
3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones Total thiol content measurement Increased total thiol groups in rat cerebral cortex and liver

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yl Acetohydrazide Derivatives

Influence of Substituent Variations on the Pyridine (B92270) Moiety on Biological Efficacy

The pyridine ring is a fundamental component of many FDA-approved drugs, valued for its ability to modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability. nih.gov Its nitrogen atom can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov SAR studies on 2-(Pyridin-3-yl)acetohydrazide derivatives consistently demonstrate that the nature and position of substituents on the pyridine moiety significantly impact biological efficacy.

Research has shown that the introduction of specific functional groups can enhance the antiproliferative activity of pyridine derivatives. For instance, the presence and strategic placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups have been correlated with increased efficacy against cancer cell lines. Conversely, the addition of halogen atoms or bulky substituents tends to diminish antiproliferative effects. nih.gov In some cases, increasing the number of methoxy groups on a pyridine-containing scaffold has led to a substantial increase in activity. nih.gov

The substitution pattern on the pyridine ring also plays a critical role. The electron-withdrawing nature of the nitrogen atom makes the C2 and C4 positions susceptible to nucleophilic substitution, providing accessible points for chemical modification. nih.gov Studies on pyridine-3-sulfonamide (B1584339) derivatives, for example, revealed that while aromatic substituents directly linked to a triazole ring attached to the pyridine decreased activity, aliphatic lipophilic substituents at the same position resulted in the highest activity against certain enzymes. mdpi.com The replacement of a phenyl ring with a pyridine ring in some molecular scaffolds has been shown to improve biological potency by over 500 times, underscoring the therapeutic advantage of this heterocycle. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Antiproliferative Activity

Derivative Type Substituent Observed Effect on Antiproliferative Activity
Pyridine Derivatives -OCH3, -OH, -NH2 Enhancement
Pyridine Derivatives Halogens, Bulky Groups Reduction
Pyridine-3-sulfonamide Analogs Aromatic (e.g., phenyl) Reduction

Impact of Modifications to the Hydrazide Linkage on Pharmacological Activity

One common modification is the formation of hydrazide-hydrazones through the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones. This transformation has been a successful strategy for developing compounds with a wide spectrum of activities, including antitumor, antibacterial, anticonvulsant, and anti-inflammatory properties. nih.gov For example, reacting 2-cyanoacetohydrazide (B512044) with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative that serves as a precursor for a variety of heterocycles with significant antitumor effects against cell lines such as breast adenocarcinoma (MCF-7) and CNS cancer (SF-268). nih.gov

Further modifications, such as N-acetylation of the hydrazide's terminal NH2 group, also impact biological potential. rsc.org The reactivity of the hydrazide allows it to be used as a synthon for creating more complex heterocyclic systems like pyrazoles, oxadiazoles (B1248032), thiadiazoles, and triazoles, each with its own distinct pharmacological properties. nih.gov The choice of reagent to react with the hydrazide moiety is critical in determining the final structure and its subsequent biological activity.

Table 2: Pharmacological Activities of Modified Hydrazide Derivatives

Modification Type Resulting Structure Reported Pharmacological Activities
Condensation with Aldehydes/Ketones Hydrazide-Hydrazones Antitumor, Antibacterial, Antifungal, Anticonvulsant, Anti-inflammatory
Cyclization Reactions Pyrazoles, Oxadiazoles, Triazoles Antitumor, Antimicrobial, Antimalarial, Anti-inflammatory

Effects of Heterocyclic Ring Fusions and Hybrid Scaffolds on Potency and Selectivity

Fusing additional heterocyclic rings to the this compound scaffold or creating hybrid molecules is a widely employed strategy to enhance potency and selectivity. This approach generates novel, often more rigid, structures that can present different interaction profiles with biological targets.

For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives from precursors containing the pyridine moiety leads to condensed heterocyclic systems with potential biological activities. researchgate.net Similarly, the creation of heterocyclic-fused pyridazinones has resulted in potent and selective inhibitors of phosphodiesterase IV (PDE4), an important therapeutic target. Structure-activity relationship studies of these fused systems revealed that specific substitutions, such as an ethyl group at the N-2 position of the pyridazine (B1198779) ring, were associated with the best potency and selectivity profiles. nih.gov

The development of hybrid molecules, such as linking the pyridine moiety to a thiazole (B1198619) ring before forming the hydrazide, has also yielded promising results. A series of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivatives demonstrated significant in vitro anti-inflammatory and antimicrobial activities. acs.org The potency of these compounds varied based on the substitutions on the terminal part of the hydrazone, indicating that the hybrid scaffold provides a valuable framework for further optimization. acs.org The fusion of an imidazo[1,2-a]pyridine (B132010) core with other groups has also been explored, leading to the identification of potent inhibitors for targets like PI3Kα, which is relevant in cancer therapy. researchgate.net

Table 3: Examples of Fused/Hybrid Scaffolds and Their Biological Targets

Scaffold Type Example Biological Target/Activity
Fused Heterocycle Heterocyclic-fused Pyridazinones Selective PDE4 Inhibition
Fused Heterocycle Thieno[2,3-b]pyridines General Biological Activity
Hybrid Scaffold Pyridine-Thiazole Hydrazides Anti-inflammatory, Antimicrobial

Design Principles for Optimizing Potency and Selectivity

The rational design of this compound derivatives to optimize potency and selectivity is a primary goal in medicinal chemistry. Achieving a desirable balance between high affinity for the intended target and minimal interaction with off-target molecules is crucial for developing safe and effective therapeutic agents. nih.gov

A key design principle is the tuning of electrostatic properties. By modifying substituents, chemists can alter the charge distribution across the molecule to enhance complementarity with the target's binding site. This can involve introducing groups that form favorable electrostatic interactions, such as hydrogen bonds or ionic bonds, with key residues in the target protein. For example, in protein tyrosine phosphatases (PTPs), the presence of a negatively charged amino acid like Asp48 in the target PTP1B offers an opportunity to design ligands with positively charged moieties to achieve narrow selectivity, as many other PTPs have an uncharged residue at that position. nih.gov

Another important principle involves considering the role of water molecules in the binding site. Differences in the location and thermodynamic profile of water molecules between the target and off-target proteins can be exploited. A ligand can be designed to displace high-energy water molecules in the target's active site, leading to a favorable entropic contribution to the binding affinity, while not affecting the water network in off-target sites. nih.gov

Table 4: Key Design Principles for Optimization

Design Principle Strategy Goal
Electrostatic Complementarity Modify substituents to alter charge distribution. Enhance binding affinity and selectivity for the target.
Exploiting Binding Site Water Design ligands to displace high-energy water molecules. Improve binding affinity through favorable thermodynamics.
Conformational Rigidity Introduce ring fusions or bulky groups. Reduce entropic penalty upon binding to increase potency.

Future Research Directions and Translational Perspectives

Rational Design and Development of Novel 2-(Pyridin-3-yl)acetohydrazide-Based Therapeutic Agents

The future of this compound-based therapeutics lies in the rational design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing insights into how modifications of the core structure influence biological activity. mdpi.comnih.govnih.gov The pyridine (B92270) ring, a common feature in many FDA-approved drugs, offers a versatile template for chemical modification. nih.govmdpi.comnih.gov Its basicity and ability to form hydrogen bonds can significantly impact interactions with biological targets. nih.gov

Researchers are actively synthesizing novel derivatives by introducing various substituents to the pyridine ring and the acetohydrazide moiety. chemijournal.commdpi.commdpi.com For instance, the synthesis of diacylhydrazine derivatives of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide has been explored for potential inhibition of nucleotide pyrophosphatase. figshare.com The hydrazide-hydrazone scaffold is also a key area of interest, with numerous studies reporting the synthesis and evaluation of its derivatives for a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govmdpi.com The goal is to create a library of compounds from which to select candidates with optimal therapeutic properties. mdpi.com Computational methods, such as molecular docking, are being employed to predict the binding of these novel derivatives to their targets, thereby guiding synthetic efforts. researchgate.net

Table 1: Examples of Synthesized this compound Derivatives and Their Potential Activities

Derivative ClassPotential Therapeutic ApplicationResearch Focus
DiacylhydrazinesAnti-inflammatory, Enzyme inhibitionSynthesis and evaluation as nucleotide pyrophosphatase inhibitors. figshare.com
Hydrazide-hydrazonesAnticancer, AntimicrobialSynthesis of new compounds and screening for cytotoxic and antimicrobial activity. nih.govmdpi.com
Thiazole-hybridsAnti-inflammatory, AntimicrobialDesign and synthesis of pyridine- and thiazole-based hydrazides. acs.org
Quinoline-hybridsAnticancerDevelopment of hydrazide derivatives incorporating a quinoline (B57606) moiety for anticancer activity. nih.gov

Exploration of New Biological Targets and Emerging Disease Indications

While initial studies have highlighted the potential of this compound derivatives in areas like cancer and infectious diseases, a significant avenue for future research is the exploration of novel biological targets and their application in emerging disease indications. The inherent chemical reactivity and biological activity of the hydrazide functional group make it a versatile pharmacophore. mdpi.comrsc.org

The pyridine nucleus is a key component in a wide array of biologically active molecules, exhibiting activities such as antituberculosis, antitumor, antiviral, and anti-inflammatory effects. nih.gov This suggests that derivatives of this compound could be active against a broad spectrum of diseases. For example, derivatives have been investigated as potential inhibitors of nucleotide pyrophosphatase, an enzyme family implicated in conditions like chondrocalcinosis, osteoarthritis, and cancer metastasis. figshare.com

Furthermore, the antimicrobial properties of pyridine acetohydrazide derivatives are being explored for applications beyond traditional pharmaceuticals, such as in the development of antimicrobial textiles. nih.govnih.gov The ability of these compounds to interact with enzymes, proteins, and DNA opens up possibilities for targeting a wide range of biological pathways. nih.gov Future research will likely focus on high-throughput screening of this compound-based compound libraries against a diverse panel of biological targets to uncover new therapeutic opportunities.

Development of Advanced Drug Delivery Systems and Formulation Strategies

To maximize the therapeutic potential of this compound derivatives, the development of advanced drug delivery systems and innovative formulation strategies is crucial. These systems can improve the solubility, stability, and bioavailability of the compounds, while also enabling targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing potential side effects. researchgate.netnih.gov

Nanotechnology offers promising solutions for the delivery of pyridine-based drugs. Magnetic nanoparticles, for instance, have been investigated as catalysts in the synthesis of pyridine derivatives and could potentially be adapted for drug delivery applications due to their high surface area and ease of separation. nih.govrsc.orgsamipubco.comnih.gov Nanostructured lipid carriers (NLCs) are another option, offering a way to encapsulate and deliver compounds like bis(pyridine-2-carboxamidine) for intracellular targeting. acs.org

The hydrazide-hydrazone moiety itself presents a unique opportunity for targeted drug delivery. mdpi.com Its sensitivity to acidic environments can be exploited for pH-responsive drug release, allowing for the targeted delivery of a pharmacophore to acidic microenvironments, such as those found in tumors. mdpi.com This approach could be particularly beneficial for anticancer therapies. Future formulation research will likely focus on developing stable, biocompatible, and targeted delivery systems tailored to the specific physicochemical properties of this compound derivatives and their intended therapeutic applications. researchgate.netchemscene.com

Integration with Combination Therapies for Enhanced Efficacy

The integration of this compound-based agents into combination therapies represents a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce dosages of individual agents, thereby minimizing toxicity. mdpi.com This approach is particularly relevant in the context of cancer treatment, where combination chemotherapy is a standard of care. acs.org

Research has shown that cytotoxic drugs are often more effective when administered in combination to achieve additive or synergistic effects. nih.gov For instance, hydrazide derivatives have been investigated for their ability to reverse chemoresistance in platinum-resistant solid cancer cells. figshare.com Pyridine-based compounds have also been explored in combination with other anticancer agents. chemijournal.com The rationale is to target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance. nih.gov

Future studies will likely focus on identifying synergistic combinations of this compound derivatives with existing chemotherapeutic agents, targeted therapies, and immunotherapies. Preclinical models will be essential for evaluating the efficacy and safety of these combination regimens. The goal is to develop novel therapeutic strategies that offer improved outcomes for patients with a variety of diseases, particularly complex conditions like cancer.

Challenges and Opportunities in Preclinical and Clinical Translation

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound and its derivatives, these hurdles include optimizing pharmacokinetic properties, ensuring a favorable safety profile, and demonstrating clear efficacy in relevant disease models. acs.orgacs.org The "valley of death" between preclinical and clinical research is a well-known obstacle in drug development, where many promising candidates fail. nih.govacs.org

One of the primary challenges is the potential for off-target effects and toxicity. mdpi.com Thorough preclinical toxicology studies are essential to identify and mitigate these risks. Furthermore, the development of robust and predictive preclinical models that accurately recapitulate human disease is crucial for successful clinical translation.

Despite these challenges, there are significant opportunities for the development of this compound-based therapeutics. The versatility of the pyridine and hydrazide scaffolds allows for extensive chemical modification to optimize drug-like properties. nih.govmdpi.com The growing understanding of disease biology is revealing new potential targets for these compounds. figshare.com Moreover, advances in drug delivery technologies offer new ways to enhance the therapeutic index of these agents. researchgate.netnih.gov Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to navigate the complexities of drug development and unlock the full therapeutic potential of this promising class of compounds. nih.gov

Q & A

Q. Key Reaction Conditions

ReactantsSolventReflux TimeYieldReference
Ethyl ester + hydrazine hydratePropan-2-ol3–4 h70–85%
Hydrazide + aldehydeEthanol2 h75–90%
Thioacetate + hydrazineEthanol1–2 h60–80%

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Critical techniques include:

  • 1H/13C NMR : To confirm hydrazide NH protons (δ 8.5–10.5 ppm) and pyridyl/aromatic protons .
  • FT-IR : Identify N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 351 for antidiabetic derivatives) and fragmentation patterns .
  • Elemental analysis (CHNS) : Validate stoichiometry (e.g., C: 58.27%, N: 31.98% for antidiabetic analogs) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound complexes?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL/SHELXS) is pivotal:

  • Refinement : SHELXL refines bond lengths/angles (e.g., C–C mean 0.002 Å) and resolves disorder in pyridyl substituents .
  • Hydrogen bonding : Identifies intermolecular interactions (e.g., N–H⋯O) stabilizing crystal lattices .
  • Validation : Cross-check with spectroscopic data to confirm tautomeric forms (e.g., keto-enol equilibria) .

Advanced: What strategies address contradictory spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine NMR, IR, and MS to resolve discrepancies (e.g., distinguishing hydrazone vs. Schiff base tautomers) .
  • Reaction optimization : Vary pH (e.g., sodium carbonate for sulfonohydrazides ) or solvent polarity to suppress side products.
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Advanced: How to design experiments to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via agar diffusion (e.g., against S. aureus ) or antidiabetic potential via α-glucosidase inhibition .
  • In vivo models : Assess actoprotective effects using forced swim tests in rodents .
  • Molecular docking : Screen against target proteins (e.g., PPAR-γ for antidiabetic activity ) using AutoDock or Schrödinger Suite .

Basic: What are common derivatization reactions involving this compound?

Methodological Answer:

  • Schiff bases : React with aldehydes/ketones (e.g., pyridine-3-carboxaldehyde) in ethanol .
  • Sulfonohydrazides : Treat with arylsulfonyl chlorides under basic conditions (pH 9–10) .
  • Heterocyclic derivatives : Cyclize with CS₂ or POCl₃ to form 1,3,4-oxadiazoles or triazolethiones .

Advanced: How do substituents on the hydrazide moiety influence biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents (e.g., 4-chlorobenzylidene): Improve actoprotective effects by enhancing lipophilicity and CNS penetration .
  • Pyridyl/heteroaryl groups : Boost antidiabetic activity via hydrogen bonding with enzyme active sites .

Advanced: What computational methods predict the binding affinity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with PPAR-γ or bacterial FabH) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .
  • MD simulations : Validate docking poses via 100-ns trajectories in GROMACS to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.